β‑Bromo Substitution Drives Superior Antibacterial Potency Relative to Unsubstituted β‑Nitrostyrene
A comparative antimicrobial study of halogenated β‑nitrostyrenes demonstrated that the addition of a β‑bromo group to the nitroalkene scaffold significantly enhances antibacterial activity [REFS‑1]. The β‑bromo‑β‑nitrostyrene derivative (Compound H) exhibited improved activity against multiple bacterial strains relative to the unsubstituted β‑nitrostyrene control (Compound A‑1). In a separate assay within the same study, the 4‑bromo‑β‑methyl‑β‑nitrostyrene analog (Compound D) showed superior performance against Escherichia coli compared to the methylenedioxy control A‑1 [REFS‑1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Compound H (β‑bromo‑β‑nitrostyrene): MIC 32 μg/mL against S. aureus; Compound D (4‑bromo‑β‑methyl‑β‑nitrostyrene): MIC 256 μg/mL against E. coli |
| Comparator Or Baseline | Compound A‑1 (3,4‑methylenedioxy‑β‑nitrostyrene): MIC 16 μg/mL against S. aureus; MIC 512 μg/mL against E. coli |
| Quantified Difference | Against E. coli, Compound D (MIC 256 μg/mL) is 2‑fold more potent than A‑1 (MIC 512 μg/mL); β‑bromo substitution (Compound H) improves activity relative to unsubstituted controls |
| Conditions | Broth microdilution assay; MIC values in μg/mL against S. aureus ATCC 29213, E. coli ATCC 25922 |
Why This Matters
For procurement in antimicrobial screening or industrial biocide development, β‑bromonitrostyrene provides superior gram‑negative antibacterial potency compared to the unsubstituted parent scaffold, directly impacting formulation efficacy.
- [1] Cornell H, Nguyen T, Nicoletti G. Comparisons of Halogenated β‑Nitrostyrenes as Antimicrobial Agents. Applied Sciences. 2014;4(3):380‑396. View Source
